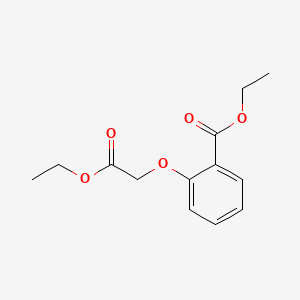

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-16-12(14)9-18-11-8-6-5-7-10(11)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVYKIVCCMXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324421 | |

| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56424-77-2 | |

| Record name | 56424-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Ethyl 2 2 Ethoxy 2 Oxoethoxy Benzoate

Established Laboratory-Scale Synthetic Pathways

The laboratory synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate can be approached through several established pathways. These methods are founded on fundamental organic chemistry principles, including the formation of ester and ether linkages.

Esterification Reactions Involving Benzoic Acid Derivatives

Esterification is a key reaction in the synthesis of this compound. One common approach involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. psu.edugoogle.com For instance, the Fischer esterification method, which treats a carboxylic acid with an excess of alcohol under acidic conditions, is a widely used technique. google.comorgsyn.org In the context of the target molecule, a plausible synthetic route involves the esterification of 2-(2-ethoxy-2-oxoethoxy)benzoic acid with ethanol (B145695).

Another relevant esterification strategy is the reaction of a carboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst, which leads to the formation of esters in high yields. researchgate.net

Nucleophilic Acyl Substitution Strategies in this compound Synthesis

Nucleophilic acyl substitution is a fundamental process in the synthesis of this compound. A prominent strategy involves the O-alkylation of a substituted phenol. Specifically, the synthesis can be achieved through the reaction of ethyl salicylate (B1505791) with an appropriate ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of ethyl salicylate acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. nih.gov

Application of Specific Reagents and Catalytic Systems

The successful synthesis of this compound relies on the use of specific reagents and catalytic systems to facilitate the desired transformations.

Acid Catalysts: In Fischer esterification reactions, strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly employed as catalysts to protonate the carboxylic acid, thereby increasing its electrophilicity. google.comorgsyn.org

Ethyl Bromoacetate and Ethyl Chloroacetate: These reagents serve as the source of the ethoxycarbonylmethyl group in the O-alkylation of ethyl salicylate. Ethyl bromoacetate is often preferred due to the better leaving group ability of bromide compared to chloride. google.com

Ethyl Chlorooxoacetate: This reagent, also known as ethyl oxalyl chloride, is a highly reactive acylating agent that can be used in the synthesis of α-keto esters. rsc.org While not directly used in the primary Williamson ether synthesis route, it represents a potential reagent for alternative synthetic strategies involving acylation of a suitable precursor.

Potassium Carbonate (K₂CO₃): This inorganic base is crucial in the O-alkylation of ethyl salicylate. It serves to deprotonate the phenolic hydroxyl group of ethyl salicylate, generating the more nucleophilic phenoxide ion required for the Williamson ether synthesis. orgsyn.orgorgsyn.org Its use in conjunction with a polar aprotic solvent like dimethylformamide (DMF) is common for such reactions. google.comorgsyn.org

Reaction Conditions and Optimization Parameters

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

Reflux Conditions: Many esterification and O-alkylation reactions are conducted under reflux to ensure the reaction proceeds at a constant and sufficiently high temperature without the loss of volatile solvents. psu.eduresearchgate.net For example, the O-alkylation of ethyl salicylate is typically carried out by heating the reaction mixture. nih.gov

Temperature: The reaction temperature is a key parameter. For the O-alkylation of ethyl salicylate with ethyl chloroacetate using potassium carbonate, a temperature of around 90°C has been reported to be effective. orgsyn.org Fischer esterifications are also typically performed with heating. google.com

Solvent Systems: The choice of solvent is important. For the O-alkylation reaction, polar aprotic solvents like dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the Sₙ2 reaction. nih.govgoogle.comorgsyn.org In Fischer esterifications, an excess of the alcohol reactant often serves as the solvent. google.comorgsyn.org

Characterization and Isolation of Synthetic Intermediates

The synthesis of this compound may proceed through the formation of key intermediates that require isolation and characterization.

Isolation Techniques for Key Precursors (e.g., 2-(ethoxycarbonylmethyl)benzoic acid)

A key precursor in one of the synthetic routes to the target molecule is 2-(ethoxycarbonylmethyl)benzoic acid. This intermediate can be synthesized from homophthalic acid.

The synthesis of 2-(ethoxycarbonylmethyl)benzoic acid can be achieved through the selective monoesterification of homophthalic acid. One method involves the ring-opening of homophthalic anhydride (B1165640) with ethanol. google.com Homophthalic anhydride itself is prepared by the refluxing of homophthalic acid with acetic anhydride. researchgate.net

The isolation of 2-(ethoxycarbonylmethyl)benzoic acid from the reaction mixture typically involves the following steps:

Acidification: After the reaction, the mixture is acidified, often with a strong mineral acid like hydrochloric acid, to protonate the carboxylate and precipitate the carboxylic acid. google.com

Extraction: The precipitated acid can then be extracted into an organic solvent. google.com

Washing and Drying: The organic layer is washed with water to remove any remaining water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate. google.com

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product. google.com

Purification: The crude 2-(ethoxycarbonylmethyl)benzoic acid can be further purified by recrystallization from a suitable solvent or solvent mixture. google.com

The progress of the reaction and the purity of the isolated intermediate can be monitored using techniques such as thin-layer chromatography (TLC). google.com

Spectroscopic and Chromatographic Validation of Intermediate Structures

The validation of the reaction's progress and the purity of the final product relies on standard analytical techniques. The primary intermediate in this synthesis is the sodium or potassium salt of ethyl salicylate (the phenoxide). However, this is typically generated in situ and not isolated. Therefore, the focus of validation is on the starting materials and the final product.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: The starting material, ethyl salicylate, exhibits a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and a strong carbonyl (C=O) absorption from the ester group around 1700 cm⁻¹. The disappearance of the broad -OH peak and the retention of the ester carbonyl peak in the final product's IR spectrum would indicate the successful formation of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In the ¹H NMR spectrum of ethyl salicylate, the phenolic proton would appear as a singlet at a characteristic downfield chemical shift. In the product, this signal would be absent, and new signals corresponding to the ethoxycarbonylmethyl group (-OCH₂COOCH₂CH₃) would appear.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the final product, this compound, which is 252.26 g/mol . libretexts.org

Chromatographic Validation:

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, the formation of the product can be visualized as a new spot with a different retention factor (Rf) value.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for assessing the purity of the final product. A pure sample of this compound would show a single major peak in the chromatogram. These methods can also be used to quantify any remaining starting materials or by-products. For instance, HPLC with a reverse-phase column could be employed, using a mobile phase such as a mixture of acetonitrile (B52724) and water. sielc.com

The following table summarizes the expected analytical data for the key compounds.

| Compound | Analytical Technique | Expected Key Data |

| Ethyl Salicylate | IR Spectroscopy | Broad -OH stretch (~3200-3600 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

| ¹H NMR Spectroscopy | Signals for aromatic protons, ethyl ester protons, and a phenolic -OH proton | |

| This compound | IR Spectroscopy | Absence of -OH stretch, presence of C=O stretch |

| ¹H NMR Spectroscopy | Signals for aromatic protons, two distinct ethyl ester groups, and a methylene (B1212753) (-OCH₂-) group | |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₆O₅ (m/z = 252.26) |

Industrial-Scale Production Methodologies and Process Engineering

The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound necessitates a focus on process efficiency, safety, and cost-effectiveness. longdom.org

Continuous Reactor Systems and Automated Synthesis Processes

For industrial-scale production, moving from traditional batch reactors to continuous flow systems offers significant advantages.

Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs): These are common types of continuous reactors used in the chemical industry. mdpi.comsemanticscholar.org For a reaction like the Williamson ether synthesis, a continuous flow setup would involve pumping the reactants through a heated reaction zone. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and more consistent product quality. rsc.org

Process Automation: Automated systems can control the flow rates of reactants, maintain a stable reaction temperature, and monitor the reaction's progress in real-time using in-line analytical techniques (e.g., IR or UV-Vis spectroscopy). This minimizes human error and allows for safe and efficient operation.

The benefits of continuous flow systems in esterification and similar reactions include improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for easier scale-up. stolichem.com

Advanced Purification Techniques in Large-Scale Production (e.g., Chromatography, Distillation, Recrystallization)

The purification of the final product on an industrial scale requires efficient and scalable techniques.

Distillation: Given the likely difference in boiling points between the product, any unreacted starting materials, and the solvent, vacuum distillation would be a primary method for purification. This is a standard and cost-effective technique for separating liquid components on a large scale.

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system is an effective method for achieving high purity. nalasengineering.com The process involves dissolving the crude product in a hot solvent and then allowing it to cool, causing the pure product to crystallize out while impurities remain in the solution.

Large-Scale Chromatography: While often more expensive, industrial-scale chromatography can be used for high-purity applications. This can involve large columns packed with a stationary phase like silica (B1680970) gel. A solvent or a mixture of solvents is used to elute the components at different rates, allowing for their separation. For benzoate (B1203000) esters, purification can be achieved using silica gel column chromatography with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net A patent for the preparation of benzoic acid esters highlights that after esterification, the product can be filtered to remove the catalyst without the need for a base treatment, which simplifies the purification process. google.com

The selection of the most appropriate purification method will depend on the desired purity of the final product, the physical properties of the compound, and economic considerations.

Advanced Spectroscopic and Crystallographic Structural Elucidation of Ethyl 2 2 Ethoxy 2 Oxoethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, NMR studies are crucial for confirming the presence and connectivity of its distinct ethyl and aromatic moieties.

Proton Nuclear Magnetic Resonance (¹H NMR) for Ethyl and Aromatic Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of signals that correspond to the different types of protons in the molecule. Although a publicly available, fully assigned spectrum for this specific molecule is not readily found, the expected chemical shifts and multiplicities can be predicted based on the analysis of closely related structures such as ethyl benzoate (B1203000) and ethyl 2-ethoxybenzoate. chemicalbook.comchemicalbook.com

The two ethyl groups would each produce a characteristic triplet and quartet pattern. The protons of the ethyl group attached to the benzoate ring are expected to show a triplet for the methyl protons (CH₃) at approximately 1.3-1.4 ppm and a quartet for the methylene (B1212753) protons (CH₂) around 4.3-4.4 ppm. Similarly, the second ethyl group, part of the ethoxy-oxoethoxy side chain, would also exhibit a triplet and a quartet, with slight variations in their chemical shifts due to the different electronic environment.

The aromatic protons on the benzene (B151609) ring are expected to appear in the region of 6.9-8.0 ppm. The substitution pattern on the ring will lead to a complex splitting pattern, likely a series of doublets and triplets, reflecting the coupling between adjacent protons. The methylene protons of the oxoethoxy bridge are predicted to resonate as a singlet around 4.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ethyl CH₃ (benzoate) | 1.3-1.4 | Triplet |

| Ethyl CH₂ (benzoate) | 4.3-4.4 | Quartet |

| Ethyl CH₃ (side chain) | 1.2-1.3 | Triplet |

| Ethyl CH₂ (side chain) | 4.1-4.2 | Quartet |

| Methylene (bridge) | ~4.7 | Singlet |

| Aromatic Protons | 6.9-8.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. nih.gov The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbonyl carbons of the two ester groups are expected to be the most downfield, typically appearing in the range of 165-175 ppm. The aromatic carbons will produce a series of signals between 115 and 160 ppm, with the carbon attached to the oxygen being the most deshielded in this group. The methylene carbons of the ethyl groups and the bridging methylene group will resonate in the region of 60-70 ppm. Finally, the methyl carbons of the ethyl groups are expected to be the most upfield, appearing around 14 ppm.

Table 2: Experimental ¹³C NMR Data for this compound . nih.gov

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.4, 166.9 |

| Aromatic C-O | 155.8 |

| Aromatic CH | 133.8, 131.6, 123.7, 121.1, 115.0 |

| Methylene O-CH₂ | 67.8, 61.7, 61.2 |

| Methyl CH₃ | 14.2, 14.1 |

Two-Dimensional NMR Techniques for Connectivity Analysis

While specific 2D NMR data for this compound are not publicly available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignment.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the triplet of an ethyl group's methyl protons and the quartet of its methylene protons, confirming their proximity. Similarly, correlations between adjacent aromatic protons would help to definitively assign their positions on the benzene ring.

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Characterization of Ester Carbonyl Stretching Frequencies

A key feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the stretching vibrations of the two ester carbonyl (C=O) groups. nih.gov These are typically observed in the region of 1700-1750 cm⁻¹. The presence of two distinct ester environments may lead to two separate, closely spaced absorption bands or a single broadened band in this region. The conjugation of one of the ester groups with the aromatic ring is expected to slightly lower its stretching frequency compared to the aliphatic ester group.

Identification of Other Characteristic Vibrational Modes

Beyond the carbonyl signals, the IR spectrum will display other characteristic bands. The C-O stretching vibrations of the ester and ether linkages will appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ethyl groups and the aromatic ring will be observed around 2850-3100 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound . nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2990 |

| C=O Stretch (Ester) | 1720-1750 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ester/Ether) | 1000-1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In this study, it was employed to ascertain the molecular weight of this compound and to investigate its fragmentation patterns, which provides valuable information about its structural composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C13H16O5, the theoretical exact mass can be calculated.

The expected monoisotopic mass of the molecular ion [M]+ is a critical piece of data for the verification of the elemental composition. The verification is achieved by comparing the experimentally measured mass with the theoretically calculated mass. A close match between these two values confirms the elemental composition of the synthesized molecule.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C13H16O5 | [M]+ | 252.0998 |

| C13H16O5 | [M+H]+ | 253.1076 |

Fragmentation Pathways and Structural Insights from MS/MS Data

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. The fragmentation of this compound is expected to occur at the ester and ether linkages, which are the most labile parts of the molecule.

The fragmentation pathways of aromatic esters are well-documented. pharmacy180.comlibretexts.orgchemguide.co.uk For ortho-substituted benzoates, unique fragmentation patterns can emerge due to the "ortho effect," where the proximity of the substituents leads to specific intramolecular reactions. researchgate.net In the case of this compound, the following fragmentation pathways are plausible:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester bond can lead to the loss of an ethoxy radical, resulting in a stable acylium ion.

Loss of ethylene (B1197577) (C2H4): A McLafferty-type rearrangement can lead to the elimination of an ethylene molecule from one of the ethyl ester groups.

Cleavage of the ether bond: The ether linkage in the side chain is another potential site for fragmentation.

Sequential fragmentation: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that provide a detailed map of the molecule's structure.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 252 | [C13H16O5]+• | Molecular Ion |

| 207 | [C11H11O4]+ | Loss of •OCH2CH3 from the benzoate ester |

| 179 | [C9H7O4]+ | Subsequent loss of C2H4 from the m/z 207 ion |

| 165 | [C8H5O4]+ | Loss of •OCH2CH3 from the side chain ester |

| 149 | [C8H5O3]+ | Loss of an ethoxy group and CO |

Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination

As of the latest database searches, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. Therefore, the following sections describe the type of information that would be obtained from a successful single-crystal X-ray diffraction study and the expected structural parameters based on analogous compounds.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

A definitive SCXRD study would provide precise measurements of all bond lengths, bond angles, and torsion angles within the crystal structure of this compound. This data would allow for a detailed comparison with standard values for similar functional groups and reveal any structural strain or unusual conformations.

Table 3: Expected Bond Lengths and Angles for Key Functional Groups

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C=O (ester) | Bond Length | ~1.20 Å |

| C-O (ester) | Bond Length | ~1.35 Å |

| C-O (ether) | Bond Length | ~1.43 Å |

| O-C-C (ester) | Bond Angle | ~110° |

| C-O-C (ether) | Bond Angle | ~112° |

Conformational Analysis in the Crystalline State

The conformation of the flexible side chain is a key structural feature. SCXRD would reveal the torsion angles that define the orientation of the ethoxycarbonylmethoxy group relative to the benzene ring. The planarity of the benzoate moiety and the puckering of the ethyl groups would also be determined. Understanding the solid-state conformation is crucial as it can influence the compound's physical properties. It is expected that the ester groups will adopt a conformation that minimizes steric hindrance.

Application of Crystallographic Software Packages (e.g., SHELX)

The precise determination of a crystal structure from X-ray diffraction data is a computationally intensive process that relies on sophisticated software. The SHELX suite of programs is a globally recognized standard for the solution and refinement of crystal structures. The process, as demonstrated in the structural analysis of the aforementioned related compound, can be broken down into distinct stages, each handled by a specific component of the software package.

Initially, after the collection of diffraction data, a program such as SHELXT is employed for the crucial first step of structure solution. researchgate.net This is achieved through intrinsic phasing, a direct method that determines the initial phases of the structure factors, leading to a preliminary model of the molecular structure.

Following the initial solution, the refinement of the structural model is carried out using SHELXL. researchgate.netnih.gov This program utilizes a full-matrix least-squares method to minimize the difference between the observed and calculated structure factors. sigmaaldrich.com This iterative process refines the atomic coordinates, displacement parameters, and other crystallographic parameters to generate a chemically sensible and accurate model of the molecule. In the case of the representative compound, the refinement was performed against F2. researchgate.net

The SHELX package also includes tools for preparing the final data for publication. SHELXTL can be used to generate molecular graphics and prepare the crystallographic information file (CIF) for deposition in databases and for use in scholarly articles. researchgate.net

The successful application of these software packages results in a set of detailed crystallographic data that describes the molecule's three-dimensional structure with high precision. Key parameters derived from this process for the related compound are presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₂₂H₂₄N₂O₆ |

| Formula weight | 412.43 |

| Temperature | 150 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 18.2073 (5) |

| b (Å) | 11.7758 (3) |

| c (Å) | 9.9950 (3) |

| β (°) | 93.226 (1) |

| Volume (ų) | 2139.59 (10) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.280 |

| Absorption coefficient (mm⁻¹) | 0.78 |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

|---|---|

| Theta range for data collection (°) | 4.8 to 72.5 |

| Index ranges | -22 ≤ h ≤ 22, -14 ≤ k ≤ 14, -12 ≤ l ≤ 12 |

| Reflections collected | 12339 |

| Independent reflections | 2124 [R(int) = 0.032] |

| Completeness to theta = 67.679° | 99.9 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.94 and 0.88 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2124 / 0 / 137 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.094 |

| R indices (all data) | R1 = 0.041, wR2 = 0.098 |

The data presented is for the representative compound ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate as detailed in the cited research. researchgate.net

Chemical Reactivity and Transformational Studies of Ethyl 2 2 Ethoxy 2 Oxoethoxy Benzoate

Oxidation Reactions and Product Characterization

The oxidation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate would likely target the benzylic-like methylene (B1212753) group situated between the aromatic ring and the acetate's carbonyl group. The benzene (B151609) ring itself is generally resistant to oxidation except under harsh conditions that would also cleave the ester groups.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are commonly used to oxidize alkyl groups attached to aromatic rings to carboxylic acids. pressbooks.pub In the case of this compound, the methylene (CH2) group is activated by the adjacent benzene ring, making it susceptible to oxidation.

Treatment with hot, alkaline potassium permanganate followed by acidic workup would be expected to cleave the C-C bond of the side chain and oxidize the benzylic position. However, the stability of the ester groups under these conditions would be a concern, and hydrolysis to the corresponding carboxylates is a likely side reaction. Chromium trioxide in a suitable solvent, such as acetic acid, could also be employed for a similar transformation.

Illustrative Oxidation Reactions

| Oxidizing Agent | Expected Major Product(s) | Notes |

|---|---|---|

| 1. KMnO4, OH-, heat2. H3O+ | 2-Carboxybenzoic acid (Phthalic acid) and oxalic acid (from the side chain), or further decomposition products. Hydrolysis of the ester groups is highly probable. | Harsh conditions likely lead to the cleavage of the side chain and hydrolysis of the ester groups. |

Under vigorous oxidation with potassium permanganate, the entire side chain attached to the benzene ring is typically cleaved, resulting in the formation of a carboxylic acid at that position. pressbooks.pub For this compound, this would likely lead to the formation of 2-ethoxycarbonylbenzoic acid, assuming the benzoate (B1203000) ester remains intact, or phthalic acid if both ester groups are hydrolyzed. The ethoxyoxoethoxy side chain would be oxidized to smaller molecules.

The formation of a ketone derivative, specifically an alpha-keto ester, by oxidation of the methylene group without cleaving the side chain would require more controlled conditions. Reagents known for such transformations might offer a pathway to the corresponding ketone, although yields could be compromised by competing reactions.

Reduction Reactions and Resulting Product Profiles

The reduction of this compound would primarily affect the two ester carbonyl groups. The choice of reducing agent would determine the extent of the reduction.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. nih.gov It is expected to reduce both ester groups in this compound to their corresponding alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxides.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters. nih.gov Therefore, treatment of this compound with sodium borohydride under standard conditions is not expected to result in any significant reduction of the ester groups.

Illustrative Reduction Reactions

| Reducing Agent | Expected Major Product(s) | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | 2-(Hydroxymethyl)benzyl alcohol and ethanol (B145695) | Both ester groups are expected to be fully reduced to primary alcohols. |

As mentioned, complete reduction with a strong reducing agent like LiAlH4 would yield a diol, specifically 2-(hydroxymethyl)benzyl alcohol, along with ethanol from the ethyl ester groups. nih.gov

The selective reduction of one ester group over the other would be challenging due to their similar reactivity. Furthermore, the partial reduction of the esters to aldehydes is also a difficult transformation to achieve with hydride reagents, as aldehydes are more reactive than esters and would be further reduced to alcohols. Specialized reagents and carefully controlled reaction conditions would be necessary to favor the formation of aldehyde derivatives.

Nucleophilic Substitution Reactions

The ester groups in this compound are susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Common nucleophilic substitution reactions for esters include hydrolysis and transesterification.

Hydrolysis: In the presence of an acid or base catalyst and water, both ester groups can be hydrolyzed to their corresponding carboxylic acids. Basic hydrolysis (saponification) using a reagent like sodium hydroxide (B78521) would produce the disodium (B8443419) salt of 2-carboxyphenylacetic acid, which upon acidification would yield the dicarboxylic acid.

Transesterification: The reaction of this compound with another alcohol in the presence of an acid or base catalyst would lead to the exchange of the ethyl groups for the new alkyl group from the reacting alcohol. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can lead to the formation of amides. This would likely occur at both ester positions, leading to a diamide (B1670390) derivative.

The ether linkage in the molecule is generally stable and would not be expected to undergo nucleophilic substitution under typical conditions for ester reactions.

Table of Compounds

| Compound Name |

|---|

| 2-Carboxybenzoic acid (Phthalic acid) |

| 2-(Hydroxymethyl)benzyl alcohol |

| Chromium trioxide |

| Ethanol |

| This compound |

| Lithium aluminum hydride |

| Oxalic acid |

| Potassium permanganate |

Replacement of the Ethoxy Group with Halides or Amines

The chemical structure of this compound contains two ester functional groups, both of which are susceptible to nucleophilic acyl substitution. This allows for the replacement of the ethoxy (–OCH2CH3) groups with other nucleophiles, such as halides or amines.

Replacement with Halides:

The conversion of the ethoxy groups to halides, specifically acyl chlorides, can theoretically be achieved using standard reagents for converting esters to acid chlorides. A common laboratory method involves reacting the ester with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This transformation would replace the ethoxy groups with chloro groups, yielding 2-(2-chloro-2-oxoethoxy)benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to the presence of two ester groups, the reaction would likely require at least two equivalents of the halogenating agent.

Replacement with Amines (Aminolysis):

The reaction of this compound with ammonia or primary or secondary amines, a process known as aminolysis, would result in the formation of amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group. The reaction is typically carried out by heating the ester with the amine. Depending on the stoichiometry of the amine used, it is possible to selectively replace one or both of the ethoxy groups. For instance, reaction with an excess of a primary amine (R-NH2) would be expected to produce the corresponding diamide, N,N'-dialkyl-2,2'-(1,2-phenylene)diacetamide. The reactivity of the two ester groups may differ slightly due to steric and electronic effects, potentially allowing for some degree of selective mono-amidation under carefully controlled conditions. The general mechanism for the aminolysis of an ester involves the formation of a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. youtube.com

Illustrative Reaction Scheme for Aminolysis:

| Reactant | Reagent | Product |

| This compound | Excess R-NH2 | N,N'-dialkyl-2,2'-(1,2-phenylene)diacetamide |

| This compound | 1 equivalent R-NH2 | Ethyl 2-(2-(alkylamino)-2-oxoethoxy)benzoate |

Mechanistic Investigations of Substitution Pathways

The substitution of the ethoxy groups in this compound with nucleophiles such as halides and amines is expected to proceed through a nucleophilic acyl substitution mechanism. This is a well-established pathway for reactions involving carboxylic acid derivatives, including esters.

The general mechanism involves two key steps:

Nucleophilic Attack: The nucleophile (e.g., a halide ion or an amine) attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, where the carbon atom is sp3-hybridized.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group reforms, and the ethoxy group (–OCH2CH3) is expelled as a leaving group (ethoxide ion, CH3CH2O–).

In the case of aminolysis, a proton transfer step typically follows the departure of the leaving group, where the negatively charged ethoxide ion deprotonates the newly formed amide (if a primary or secondary amine was used) to generate the final amide product and ethanol.

For the reaction with halides, such as the conversion to an acyl chloride with thionyl chloride, the mechanism is more complex but still revolves around the principle of nucleophilic acyl substitution. The thionyl chloride first activates the ester, making the carbonyl carbon more electrophilic and facilitating the attack by the chloride ion.

Due to the presence of two ester groups in this compound, a mechanistic investigation would also need to consider the relative reactivity of the two ester functionalities. The ester group directly attached to the benzene ring (the benzoate ester) and the ester group on the side chain (the acetate (B1210297) ester) may exhibit different reaction rates due to differences in their electronic and steric environments. However, specific mechanistic studies on this particular molecule are not documented in the reviewed literature.

Hydrolysis Studies of the Ester Linkages

The hydrolysis of this compound involves the cleavage of its two ester linkages by reaction with water, a process that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible reaction. It is the reverse of the Fischer esterification process. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The products of complete hydrolysis would be homophthalic acid (2-carboxyphenylacetic acid) and two molecules of ethanol. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydrolysis of esters is an irreversible process known as saponification. Heating this compound with an aqueous solution of a strong base would yield the disodium or dipotassium (B57713) salt of homophthalic acid and two molecules of ethanol. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then expels the ethoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. Studies on the hydrolysis of structurally similar diesters, such as diethyl succinate, have shown that the hydrolysis occurs in two consecutive steps, with the second hydrolysis step generally being slower than the first due to the electrostatic repulsion between the negatively charged carboxylate group and the incoming hydroxide ion.

Illustrative Hydrolysis Data for a Related Diester:

| Reaction Condition | Products | General Observation |

| Acidic (e.g., aq. HCl, heat) | Homophthalic acid, Ethanol | Reversible reaction, requires excess water to drive to completion. |

| Basic (e.g., aq. NaOH, heat) | Disodium homophthalate, Ethanol | Irreversible reaction, goes to completion. |

This table is based on general principles of ester hydrolysis. Specific kinetic data for this compound is not available in the public domain.

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

Detailed kinetic and thermodynamic studies specifically on the chemical transformations of this compound are not extensively reported in the scientific literature. However, the kinetics and thermodynamics of the reactions can be inferred from studies on similar compounds and general principles of organic chemistry.

Reaction Kinetics:

The rates of the chemical transformations of this compound would be influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts.

Hydrolysis: The hydrolysis of this diester would likely follow second-order kinetics for the base-promoted reaction (first order in ester and first order in hydroxide ion). For acid-catalyzed hydrolysis, the reaction would also be expected to follow second-order kinetics (first order in ester and first order in acid catalyst). The rate constants for the hydrolysis of the two ester groups may differ. For instance, in the hydrolysis of diethyl succinate, the rate constant for the first hydrolysis step is greater than that for the second step.

Aminolysis: The kinetics of aminolysis would also be expected to be second order, depending on the concentration of the ester and the amine. The rate would be highly dependent on the nucleophilicity of the amine.

Thermodynamic Considerations:

Hydrolysis: The hydrolysis of esters is generally a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG), particularly under basic conditions where the formation of a stable carboxylate salt drives the reaction to completion. Under acidic conditions, the reaction is reversible, and the position of the equilibrium is dependent on the relative concentrations of reactants and products.

Aminolysis: The aminolysis of esters is also typically a thermodynamically favorable process, leading to the formation of a more stable amide bond.

Without specific experimental data for this compound, any quantitative discussion of reaction kinetics and thermodynamics would be speculative.

Investigations into Polymerization and Resin Formation Potential

This compound, being a diester, possesses the fundamental structural requirement to act as a monomer in step-growth polymerization, specifically for the synthesis of polyesters.

Polyesterification:

This compound could potentially undergo self-polycondensation under forcing conditions, such as high temperature and vacuum, to eliminate ethanol and form a polyester (B1180765). However, a more common approach would be to first hydrolyze the diester to homophthalic acid, and then react this diacid with a diol in a polycondensation reaction.

Alternatively, this compound could be used in a transesterification polymerization with a diol. In this process, the ethyl groups of the diester are displaced by the diol, forming a polyester and releasing ethanol. This type of polymerization is often catalyzed by metal salts. The resulting polyester would have a repeating unit derived from the homophthalate structure. The properties of such a polymer would depend on the specific diol used and the resulting molecular weight and crystallinity. Research on the synthesis of aromatic polyesters from various diacids and diols is extensive, and these materials often exhibit high thermal stability and mechanical strength. researchgate.net

Resin Formation:

The potential for this compound to be used in resin formation is also plausible. It could be incorporated into polyester resins as a comonomer to modify the properties of the final resin. For example, its inclusion in a formulation with other diacids and diols could influence the flexibility, solubility, and thermal properties of the resulting thermoset or thermoplastic resin. Diethyl phthalate, a structurally related compound, is widely used as a plasticizer in resins, which suggests that this compound could potentially have similar applications, although specific studies are lacking. wikipedia.org

Biological Activity and Mechanistic Investigations of Ethyl 2 2 Ethoxy 2 Oxoethoxy Benzoate

Antimicrobial Activity Assessments

There is currently no specific data available in published scientific literature to assess the antimicrobial efficacy of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.

Information regarding the inhibitory effects of this compound on Gram-positive bacterial strains has not been reported in existing research.

There are no available studies detailing the efficacy of this compound against Gram-negative bacterial strains.

Due to the lack of antimicrobial activity data, the mechanisms by which this compound might inhibit microbial growth have not been investigated or described.

Anticancer Activity Research

Dedicated research on the anticancer properties of this compound is not present in the accessible scientific literature.

There are no published studies that have explored the potential of this compound to induce apoptosis in any cancer cell lines.

Scientific investigations into the effects of this compound on the modulation of cell cycle progression in cancerous cells have not been documented.

Scientific Literature Review Reveals No Data on the Biological Activity of this compound

A comprehensive review of available scientific literature has found no published research on the biological activity or mechanistic investigations of the chemical compound this compound. As a result, the detailed article on its potential anticancer effects and associated mechanisms, as requested, cannot be generated.

The inquiry sought to produce an in-depth article structured around a specific outline, including the activation of caspase pathways, in vitro and in vivo anticancer efficacy, and detailed mechanistic elucidation. However, searches of scientific databases and chemical literature yielded no studies that have investigated these, or any other, biological properties for this particular compound. The requested sections and subsections, therefore, remain without a scientific basis for this specific molecule.

While the broader class of compounds known as benzoate (B1203000) esters, and even other specific ethyl benzoate derivatives, have been the subject of biological research, these findings are not applicable to this compound. Scientific accuracy requires that data from one compound not be extrapolated to another, as small changes in chemical structure can lead to vastly different biological effects.

The following is a list of the specific areas where no research data could be found for this compound:

Mechanistic Elucidation of Biological Actions:Consequently, without any observed biological activity, there has been no mechanistic elucidation. This includes:

Potential for Allosteric Modulation of Biological Systems

There is currently no available scientific literature that investigates or documents the potential of this compound to act as an allosteric modulator of any biological target. Allosteric modulators bind to a site on a protein distinct from the active site, causing a conformational change that can either enhance or inhibit the protein's activity. Without experimental data, any discussion of this compound's potential in this area would be purely speculative.

Applications in Biochemical Assays and Enzyme Studies

No published research could be located that describes the use of this compound in biochemical assays or for the purpose of studying enzymes.

Utility as a Reagent in Enzyme Activity Assays

Information regarding the utility of this compound as a reagent in enzyme activity assays is not present in the reviewed scientific literature. Its suitability as a substrate, inhibitor, or other type of reagent for monitoring enzyme function has not been reported.

Probing Enzyme-Substrate Interactions

There are no documented instances of this compound being used to probe enzyme-substrate interactions. Such studies would typically involve techniques like X-ray crystallography, NMR spectroscopy, or kinetic analyses to understand how the compound binds to and interacts with an enzyme's active site, none of which have been reported for this specific compound.

Advanced Research Perspectives and Future Directions for Ethyl 2 2 Ethoxy 2 Oxoethoxy Benzoate

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate at an atomic level. These in silico methods can guide and refine experimental research, saving time and resources.

Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking simulations could be instrumental in identifying potential biological targets. This is particularly relevant in drug discovery, where the compound could be screened against a library of protein structures to predict its binding affinity and mode of interaction.

For instance, studies on other benzoic acid derivatives have successfully used molecular docking to screen for potential inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov A similar approach could be applied to this compound. The process would involve preparing a 3D model of the compound and docking it into the binding sites of various proteins. The results would be scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction.

A hypothetical docking study of this compound against a panel of therapeutic targets could yield data as shown in the interactive table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | Tyr59, Tyr119, Gly121 |

| 14-lanosterol demethylase | -8.2 | Tyr132, His377, Met508 |

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the ethoxy and ethoxycarbonylmethyl groups in this compound means it can adopt numerous conformations. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of this molecule in different environments, such as in aqueous solution or a lipid bilayer. acs.org Understanding the dominant conformations is crucial as they can influence the molecule's physical properties and its ability to interact with biological targets.

An MD simulation would model the movement of the atoms of the molecule over time, based on a force field that describes the interactions between them. mdpi.com This would allow for the exploration of the molecule's flexibility and the identification of stable conformational states. For flexible ester-containing polymers, MD simulations have been used to understand how molecular structure influences macroscopic properties. rsc.orgrsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to elucidate the electronic properties of this compound. nih.govnih.gov These calculations can provide valuable information on:

Molecular orbital energies (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Electrostatic potential maps: These maps show the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions and predicting reaction sites.

Vibrational frequencies: Calculated vibrational spectra (IR and Raman) can aid in the experimental characterization of the compound. nih.gov

For example, DFT studies on benzoic acid derivatives have been used to analyze their reactivity and antioxidant activity. scielo.org.za Similar calculations on this compound would provide a deeper understanding of its chemical behavior.

A hypothetical summary of quantum chemical calculation results is presented below.

| Property | Predicted Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

This table is illustrative and does not represent actual experimental data.

Green Chemistry Approaches in Synthesis and Process Development

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jove.com For a compound like this compound, applying green chemistry principles to its synthesis is a key area for future research.

Development of Sustainable Synthetic Routes

Traditional esterification methods often rely on harsh conditions and stoichiometric amounts of reagents. teachnlearnchem.comma.edu Developing more sustainable synthetic routes is a primary goal of green chemistry. Potential avenues for the greener synthesis of this compound include:

Catalytic Esterification: Using solid acid catalysts, such as zeolites or functionalized resins, can replace corrosive mineral acids like sulfuric acid. These catalysts are often reusable, reducing waste. mdpi.com

Biocatalysis: Employing enzymes, such as lipases, as catalysts for esterification can lead to highly selective reactions under mild conditions (lower temperature and pressure), often without the need for protecting groups. nih.govnih.gov This approach is increasingly used for the synthesis of specialty esters. ufsc.br

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields compared to conventional heating. nih.gov

Use of Environmentally Benign Solvents and Catalysts

The choice of solvent plays a significant role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Research into greener alternatives is a major focus. For the synthesis of this compound, exploring solvents such as:

Acetonitrile (B52724): Considered a greener alternative to chlorinated solvents like dichloromethane. jove.com

Ethyl acetate (B1210297): A bio-based solvent with a good environmental profile. researchgate.net

Solvent-free conditions: Performing reactions in the absence of a solvent, where one of the reactants acts as the solvent, is an ideal green chemistry scenario. researchgate.net

In terms of catalysts, the development of efficient, recyclable, and non-toxic catalysts is crucial. Recent advancements in catalysis for ester synthesis include the use of:

Fly ash: A waste product from coal combustion, which can be repurposed as a heterogeneous catalyst for esterification. nih.govacs.org

Bimetallic oxide clusters: These have shown high efficiency in ester production using molecular oxygen as a benign oxidant. labmanager.com

A comparative table of hypothetical reaction conditions for the synthesis of this compound is presented below.

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) (Hypothetical) |

| Conventional | H₂SO₄ | Toluene | 110 | 85 |

| Green - Solid Acid | Zirconia-based catalyst | None (solvent-free) | 120 | 92 |

| Green - Biocatalysis | Immobilized Lipase | Acetonitrile | 50 | 95 |

This table is illustrative and does not represent actual experimental data.

Exploration of Novel Therapeutic Applications Beyond Current Findings

Currently, there is a lack of published research detailing the therapeutic applications of this compound. However, its chemical structure, featuring a benzoate (B1203000) and an ethoxycarbonylmethyl group, suggests potential for biological activity that warrants future investigation. The exploration of its therapeutic potential could be a promising area for future research and development.

Future research could focus on screening this compound for various biological activities. A hypothetical research matrix for such an exploration is presented below.

Table 1: Hypothetical Screening Areas for Therapeutic Potential

| Therapeutic Area | Rationale for Investigation | Potential Research Direction |

| Anti-inflammatory | Benzoate derivatives are known to possess anti-inflammatory properties. | Investigation of the compound's ability to inhibit key inflammatory enzymes or cytokines. |

| Antimicrobial | The ester functionalities could be susceptible to microbial enzymatic hydrolysis, potentially leading to targeted release of an active agent. | Screening against a panel of pathogenic bacteria and fungi to determine minimum inhibitory concentrations. |

| Anticancer | Certain aromatic esters have demonstrated cytotoxic effects against cancer cell lines. | Evaluation of cytotoxicity in various cancer cell lines and investigation of the mechanism of action. |

| Neuroprotective | The structural motifs could potentially interact with neuroreceptors or enzymes involved in neurodegenerative diseases. | Assessment of the compound's ability to protect neuronal cells from oxidative stress or other insults. |

Interdisciplinary Research Collaborations and Translational Studies

The successful translation of a chemical compound from the laboratory to clinical application invariably requires a multidisciplinary approach. For this compound, fostering collaborations between different scientific disciplines will be crucial for uncovering and developing its potential.

Future interdisciplinary efforts could involve:

Medicinal Chemistry and Pharmacology: Synthetic chemists could create a library of derivatives of this compound, modifying its structure to enhance potency and selectivity. Pharmacologists would then evaluate these new compounds in relevant biological assays.

Biochemistry and Molecular Biology: If a biological activity is identified, biochemists and molecular biologists would be essential in identifying the molecular target and elucidating the mechanism of action.

Pharmaceutical Sciences: Formulation scientists would play a key role in developing appropriate delivery systems to ensure the compound reaches its target site in the body in sufficient concentrations.

A successful translational pathway would involve a series of well-defined stages, as outlined in the hypothetical translational research flowchart below.

Table 2: Hypothetical Translational Research Pathway

| Stage | Key Activities | Collaborating Disciplines |

| Discovery and Preclinical | High-throughput screening, lead optimization, in vitro and in vivo efficacy studies. | Medicinal Chemistry, Pharmacology, Biochemistry. |

| Non-clinical Development | Toxicology and safety pharmacology studies, formulation development. | Toxicology, Pharmaceutical Sciences. |

| Clinical Development | Phase I, II, and III clinical trials in human subjects. | Clinical Medicine, Biostatistics. |

| Regulatory Approval & Post-market Surveillance | Submission of data to regulatory agencies, monitoring of long-term safety and efficacy. | Regulatory Affairs, Epidemiology. |

Analytical Method Development for Detection and Quantification in Complex Matrices

The ability to accurately detect and quantify a compound in complex biological matrices such as blood, plasma, urine, and tissue is fundamental for any preclinical and clinical investigation. While specific methods for this compound are not detailed in the current literature, established analytical techniques can be adapted for this purpose.

The development of robust analytical methods would be a critical first step in the research trajectory of this compound. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), would be a powerful tool for this purpose.

Future research in this area should focus on developing and validating an analytical method with the following characteristics:

High Sensitivity: The ability to detect very low concentrations of the compound.

High Specificity: The ability to distinguish the compound from other closely related substances and endogenous matrix components.

Accuracy and Precision: Ensuring the reliability and reproducibility of the results.

Wide Dynamic Range: The ability to quantify the compound over a broad range of concentrations.

The table below outlines a potential framework for the development of an HPLC-based analytical method.

Table 3: Framework for HPLC Method Development

| Parameter | Potential Method Details | Rationale |

| Stationary Phase | C18 reversed-phase column | Suitable for the separation of moderately polar organic compounds. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). | To achieve optimal separation from matrix components. |

| Detection | UV-Vis spectrophotometry or Mass Spectrometry (MS). | UV detection is a standard method, while MS provides higher sensitivity and specificity. |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | To remove interfering substances from the biological matrix. |

| Validation | According to regulatory guidelines (e.g., FDA or EMA). | To ensure the method is fit for its intended purpose. |

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, and what methodological considerations ensure reproducibility?

Answer:

The compound is typically synthesized via nucleophilic substitution or esterification. A widely cited method involves reacting 2-aminobenzoic acid with ethyl chlorooxoacetate in tetrahydrofuran (THF) at 273 K, followed by vacuum concentration and recrystallization from ethanol (55% yield) . Another approach uses methyl salicylate and ethyl chloroacetate with potassium carbonate as a base, highlighting the importance of solvent choice (e.g., DMF) and controlled heating to avoid side reactions . Key considerations include maintaining low temperatures to minimize hydrolysis, using anhydrous solvents, and optimizing stoichiometry to improve yield and purity.

Basic: How is X-ray crystallography applied to determine the molecular and packing structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker CMOS diffractometer (Mo/Cu Kα radiation), with absorption correction via SADABS . Structure solution uses direct methods (SHELXT), and refinement employs SHELXL with full-matrix least-squares on F² . For example, the monoclinic system (C2/c) of the title compound shows a = 18.2073 Å, b = 11.7758 Å, c = 9.9950 Å, and β = 93.226°, with Z = 4 . Planarity (RMSD = 0.134 Å) and intermolecular C–H···O interactions (2.42–2.55 Å) are critical for validating the packing model .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during characterization?

Answer:

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:

- NMR/IR: Assign peaks using computational tools (e.g., DFT) to match experimental spectra with predicted vibrational modes or chemical environments.

- X-ray: Check for disorder or thermal motion artifacts in the refined model. For instance, constrained H-atom positions in SHELXL may mask dynamic effects .

- Statistical metrics: Use R factors (e.g., R₁ < 0.05) and residual electron density maps (±0.2 eÅ⁻³) to assess data quality .

Advanced: What strategies optimize crystallization conditions for obtaining high-quality single crystals of this compound?

Answer:

- Solvent selection: Slow evaporation of ethanol or dichloromethane solutions promotes ordered crystal growth (yielding 0.16 × 0.15 × 0.07 mm blocks) .

- Temperature control: Crystallization at 296 K minimizes thermal disorder .

- Additives: Trace acetic anhydride or sodium acetate can enhance nucleation during cyclization steps .

- Supersaturation: Gradual concentration under vacuum prevents rapid precipitation, which often leads to polycrystalline aggregates .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

Answer:

Intermolecular C–H···O bonds (2.42–2.55 Å) and π-stacking (3.8 Å between aromatic rings) dictate packing motifs. For example, centrosymmetric molecules form interdigitated sheets inclined at 25.9°, stabilized by short H-bonds . These interactions are visualized using DIAMOND software and validated via Hirshfeld surface analysis . Such insights aid in predicting solubility and stability for pharmaceutical co-crystal design.

Basic: What spectroscopic and chromatographic methods are essential for characterizing purity and functional groups?

Answer:

- NMR: ¹H/¹³C NMR identifies ester carbonyls (~170 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃) .

- IR: Strong stretches at 1740 cm⁻¹ (C=O ester) and 1280 cm⁻¹ (C–O–C ether) confirm functional groups.

- HPLC/MS: Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS detects impurities (<1%) and validates molecular ions ([M+H]⁺ = 252.26) .

Advanced: What computational methods complement experimental data in analyzing this compound’s electronic structure?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical vs. experimental bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.19 Å expt.) .

- Molecular docking: Screen for bioactivity by simulating interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

- Hirshfeld surfaces: Quantify intermolecular contact contributions (e.g., 12% H···O interactions) using CrystalExplorer .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

- Functionalization: Introduce electron-withdrawing groups (e.g., –NO₂) at the benzene ring to modulate electronic effects .

- Bioisosteric replacement: Substitute the ethoxy group with trifluoromethyl (–CF₃) to enhance metabolic stability .

- Suzuki coupling: Attach aryl boronic acids to the benzoate moiety for diversification .

- In vitro assays: Test derivatives for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀) to correlate structural changes with activity .

Basic: What key parameters in crystallographic data (e.g., space group, Z-value) are critical for validating structural models?

Answer:

- Space group: Monoclinic (C2/c) or triclinic (P1) systems must match systematic absences in diffraction patterns .

- Z-value: Z = 4 indicates four molecules per unit cell, consistent with density (Dₓ = 1.28–1.42 g/cm³) .

- R-factors: R₁ < 0.05 and wR₂ < 0.10 ensure model reliability .

- Thermal parameters: Displacement ellipsoids (Uᵢₕ > 0.05 Ų) highlight regions of disorder requiring constraints .

Advanced: What challenges arise in refining twinned or low-resolution crystallographic data for this compound?

Answer:

- Twinning: Use SHELXL’s TWIN/BASF commands to model overlapping domains. For example, a twin fraction of 0.3–0.4 may require iterative refinement .

- Low resolution (d > 1.0 Å): Apply restraints (e.g., DFIX for bond lengths) and omit weak reflections (I < 2σ) to improve S values .

- Disorder: Partition occupancies for overlapping atoms (e.g., ethoxy groups) and apply ISOR/SIMU constraints to anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.